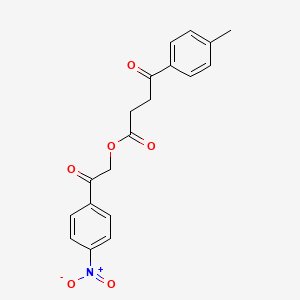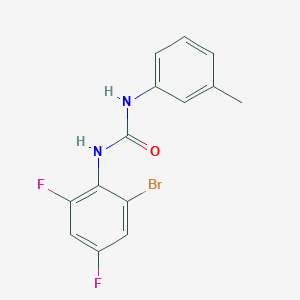amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol
Übersicht
Beschreibung
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol, also known as DMEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMEM is a derivative of the natural product, harmine, and has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol is not fully understood, but it is believed to act through multiple pathways. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has been found to inhibit the activity of various enzymes such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has been shown to interact with DNA and inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and physiological effects:
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has been found to have several biochemical and physiological effects. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has several advantages and limitations for lab experiments. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol is a potent inhibitor of cancer cell growth and has neuroprotective effects, making it a promising compound for cancer and neurodegenerative disease research. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has low toxicity and is easily synthesized, making it an attractive compound for drug development. However, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol research. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has shown promising results in cancer and neurodegenerative disease research, and further studies are needed to determine its efficacy in animal models and clinical trials. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has also been found to have anti-inflammatory effects, and further studies are needed to determine its potential applications in inflammatory diseases. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has also been found to interact with DNA, and further studies are needed to determine its potential applications in DNA damage and repair research.
Wissenschaftliche Forschungsanwendungen
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and Alzheimer's disease. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal cell death. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2,6-dimethoxyphenol has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-15(2)6-7-16(3)10-11-8-12(18-4)14(17)13(9-11)19-5/h8-9,17H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYFGFZLIYAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2,6-dimethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)
![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)

![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)

![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)
![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)